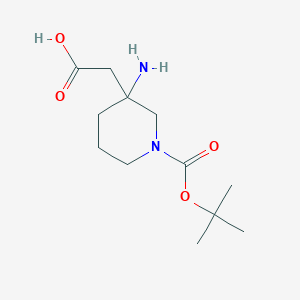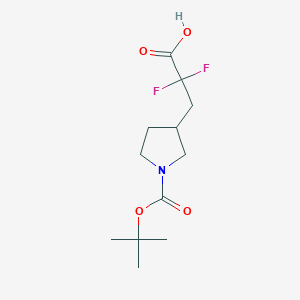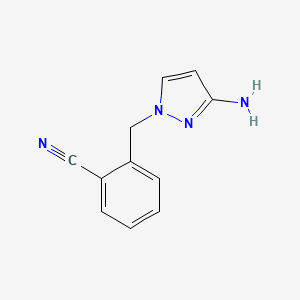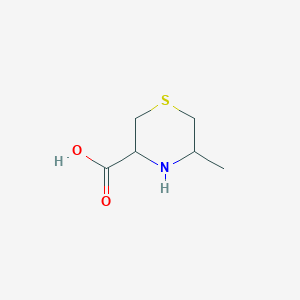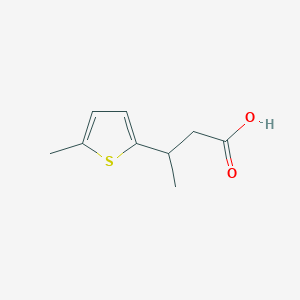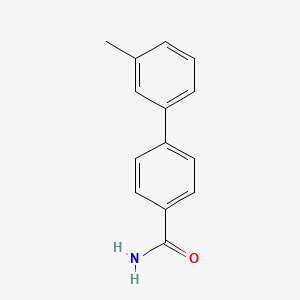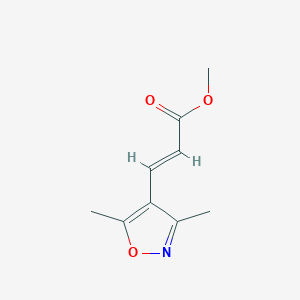
Methyl (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a nitrile oxide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of novel therapeutics.
Industry: In the industrial sector, METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-5-YL)PROP-2-ENOATE
- METHYL (2E)-3-(DIMETHYL-1,2-THIAZOL-4-YL)PROP-2-ENOATE
- METHYL (2E)-3-(DIMETHYL-1,2-THIAZOL-5-YL)PROP-2-ENOATE
Uniqueness: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. The position of the substituents on the oxazole ring can affect the compound’s electronic properties and steric interactions, leading to differences in chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
866621-27-4 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
methyl (E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H11NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H,1-3H3/b5-4+ |
InChI-Schlüssel |
CNJGZEQYOVNODS-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C)/C=C/C(=O)OC |
Kanonische SMILES |
CC1=C(C(=NO1)C)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


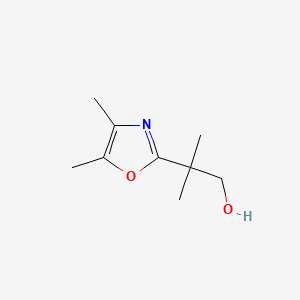

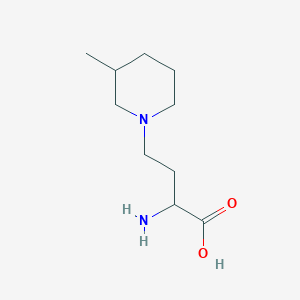
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
